1-Methyl-1,4-diazocane dihydrochloride
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which incorporate atoms of at least two different elements in a ring, are fundamental to organic chemistry and medicinal chemistry. Nitrogen-containing heterocycles are particularly prevalent in bioactive molecules. The 1,4-diazocane structure is an example of a saturated, medium-sized heterocyclic ring system. The properties and reactivity of such rings are of interest to chemists for creating complex molecular architectures.
Significance of Diazocane Frameworks in Synthetic and Mechanistic Studies
The broader family of diazocanes and related diazepanes are recognized as important structural motifs. researchgate.netacs.org Synthetic chemists have explored various methods for their construction, including ring-expansion strategies and cycloaddition reactions, to generate diverse libraries of these compounds for further study. acs.orgacs.org These frameworks can serve as scaffolds for developing new therapeutic agents and as ligands in coordination chemistry. nih.gov Mechanistic studies often focus on the conformational dynamics of these flexible eight-membered rings and how substitution patterns influence their chemical behavior.
Overview of Research Trajectories for 1-Methyl-1,4-diazocane (B13454490) Dihydrochloride (B599025)
A thorough search of scientific literature databases reveals a notable absence of specific research trajectories for 1-Methyl-1,4-diazocane dihydrochloride. While extensive research exists on the N-methylation of peptides and other heterocyclic systems to modulate their properties, nih.gov and on the synthesis of various diazocane derivatives, researchgate.netresearchgate.net this particular compound does not appear to have been a primary focus of these studies. Its existence is noted in chemical catalogs, suggesting it may be used as a building block or intermediate in proprietary or unpublished synthetic pathways. However, without published research, a detailed account of its specific applications and findings remains unavailable.
Below is a table of the basic chemical identifiers for the parent compound, 1-Methyl-1,4-diazocane.
| Identifier | Value |
| IUPAC Name | 1-Methyl-1,4-diazocane |
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| CAS Number | 5264-27-7 |
Due to the lack of detailed research findings in the public domain for this compound, further elaboration on its specific role in advanced chemical research is not possible at this time.
Structure
3D Structure of Parent
Properties
CAS No. |
2901098-53-9 |
|---|---|
Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-methyl-1,4-diazocane;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-6-3-2-4-8-5-7-9;;/h8H,2-7H2,1H3;2*1H |
InChI Key |
RDKPEFGBXXMEIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCNCC1.Cl.Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Methyl 1,4 Diazocane Dihydrochloride
Mechanistic Pathways of N-Substitution Reactions
N-substitution reactions are fundamental to modifying the structure and properties of amines. For 1-Methyl-1,4-diazocane (B13454490), these reactions exclusively occur at the N4 position, as the N1 position is already a quaternary ammonium (B1175870) ion and cannot undergo further alkylation.
The dihydrochloride (B599025) salt is first treated with a base to deprotonate the N4-H+, liberating the lone pair of electrons on the tertiary amine. This neutralized form of 1-Methyl-1,4-diazocane then acts as a nucleophile. The most common N-substitution pathway is N-alkylation, which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this process, the nucleophilic N4 atom attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, displacing the leaving group in a single, concerted step.
The general mechanism can be outlined as:
Deprotonation: 1-Methyl-1,4-diazocane·2HCl + 2 Base → 1-Methyl-1,4-diazocane + 2 Base·HCl
Nucleophilic Attack: The lone pair of the N4 atom attacks the electrophilic carbon of an alkyl halide (R-X).
Transition State: A transition state is formed where the N-C bond is partially formed and the C-X bond is partially broken.
Product Formation: The leaving group (X-) is expelled, resulting in a new quaternary ammonium salt at the N4 position.
The efficiency of this reaction is influenced by several factors, including the strength of the nucleophile, the nature of the electrophile and its leaving group, and the reaction solvent. wikipedia.org For instance, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides, due to the decreasing stability of the leaving group (I- > Br- > Cl-). nih.gov
| Alkylating Agent (R-X) | Leaving Group (X) | Relative Reactivity | Typical Mechanism |
|---|---|---|---|
| R-I | Iodide | High | SN2 |
| R-Br | Bromide | Medium | SN2 |
| R-Cl | Chloride | Low | SN2 |
| R-OTs | Tosylat | High | SN2 |
Other methods for N-alkylation include reactions with alcohols or using dimethyl carbonate as a greener methylating source, often facilitated by a catalyst. nih.govnih.gov These alternative methods can offer better selectivity and avoid the generation of halide waste. nih.gov
Intramolecular Cyclization Mechanisms and Product Selectivity
While 1-Methyl-1,4-diazocane itself is not predisposed to intramolecular cyclization, derivatives of this compound, functionalized with an appropriate electrophilic center, can undergo such reactions to form bicyclic or polycyclic structures. The mechanism of these cyclizations is typically an intramolecular SN2 reaction.
For a cyclization to occur, a derivative must be synthesized where a reactive tether containing a good leaving group is attached to the N4 nitrogen. The N1 nitrogen, being part of a quaternary ammonium center, is not nucleophilic and thus does not participate directly in these cyclizations.
The mechanistic pathway involves the nucleophilic N4 atom attacking an electrophilic carbon atom within the same molecule, leading to ring closure. Product selectivity in such reactions is highly dependent on the length and flexibility of the tether connecting the nucleophile and the electrophile. The formation of five- and six-membered rings is generally favored due to lower ring strain compared to smaller or larger rings, a principle often summarized by Baldwin's rules for ring closure.
For example, a derivative with a 3-bromopropyl group attached to the N4 nitrogen could theoretically cyclize to form a fused pyrrolidinium (B1226570) ring system. The selectivity for a particular ring size is a crucial aspect of designing such synthetic pathways. hanyang.ac.kr While specific studies on 1-Methyl-1,4-diazocane derivatives are not prevalent, the principles of intramolecular cyclization are well-established for various nitrogen heterocycles. rsc.orgresearchgate.netresearchgate.net
| Tether Length (No. of atoms) | Potential Ring Size Formed | Thermodynamic Favorability | Kinetic Favorability |
|---|---|---|---|
| 3 | 5-membered | High | High |
| 4 | 6-membered | High | High |
| 5 | 7-membered | Moderate | Low |
| 6 | 8-membered | Low | Very Low |
Role as a Reagent in Organic Transformations
Beyond being a substrate for substitution, the neutralized form of 1-Methyl-1,4-diazocane can serve as a useful reagent in various organic transformations. Its primary roles are as a bidentate ligand and a base.
Bidentate Ligand: With two nitrogen atoms, 1-Methyl-1,4-diazocane can act as a bidentate ligand, coordinating to a metal center through its N1 and N4 atoms (after deprotonation). The geometry and steric properties of the diazocane ring can influence the catalytic activity and selectivity of the resulting metal complex. Such complexes are integral to fields like medicinal chemistry and catalysis. researchgate.netnih.gov The design of organic ligands and their metal complexes is a rapidly developing area of study for creating compounds with specific pharmacological or catalytic properties. nih.gov
Base: The tertiary amine at the N4 position can function as a Brønsted-Lowry base, accepting a proton. Its moderate basicity and steric bulk can be advantageous in reactions where a non-nucleophilic base is required to prevent side reactions.
Precursor for Other Compounds: The diazocane scaffold is a valuable building block for synthesizing more complex molecules, including those with potential biological activity. nih.govnih.gov For example, the core structure can be incorporated into larger frameworks designed as chemosensitizers or receptor ligands. nih.gov
Structural Characterization and Conformational Analysis of 1 Methyl 1,4 Diazocane Dihydrochloride
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to confirming the molecular structure of 1-Methyl-1,4-diazocane (B13454490) dihydrochloride (B599025) and understanding its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For 1-Methyl-1,4-diazocane dihydrochloride in a suitable solvent like D₂O, the spectra would reveal the consequences of the molecule's symmetry and the effects of protonation.
The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the methylene (B1212753) protons of the diazocane ring. The N-methyl protons would appear as a singlet, significantly shifted downfield due to the positive charge on the adjacent nitrogen atom. The methylene protons on the eight-membered ring would present as complex multiplets, a result of their diastereotopic nature and spin-spin coupling. The protonation at both nitrogen atoms leads to a general deshielding effect, causing all proton signals to shift to a lower field compared to the free base.
The ¹³C NMR spectrum provides information on the unique carbon environments. Signals would be expected for the N-methyl carbon and the five distinct methylene carbons of the diazocane ring. Similar to the proton spectrum, the carbon signals in the dihydrochloride salt would be shifted downfield relative to the neutral parent compound due to the inductive effect of the protonated nitrogen atoms.
The following table outlines the predicted NMR chemical shifts for this compound based on its structure and data from analogous cyclic diamines.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~3.0 (singlet) | ~45-50 |
| Ring CH₂ | ~3.2 - 3.8 (multiplets) | ~50-60 |
For this compound, the FT-IR and Raman spectra would be dominated by vibrations associated with the protonated amine groups and the hydrocarbon backbone. Key expected vibrational modes include:
N⁺-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 2700-3100 cm⁻¹, is characteristic of the stretching vibrations of the N⁺-H bonds in the ammonium (B1175870) centers.
C-H Stretching: Sharp bands between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups.
N⁺-H Bending: Bending vibrations for the protonated secondary amine would appear around 1500-1600 cm⁻¹.
CH₂ and CH₃ Bending: Scissoring and bending vibrations for the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ region.
C-N Stretching: These vibrations typically occur in the 1000-1200 cm⁻¹ range.
The following table summarizes the principal expected vibrational frequencies for the compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| N⁺-H Stretch | 2700 - 3100 | FT-IR |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |
| N⁺-H Bend | 1500 - 1600 | FT-IR |
| CH₂ Bend (Scissoring) | ~1450 - 1470 | FT-IR, Raman |
| C-N Stretch | 1000 - 1200 | FT-IR |
Electronic spectroscopy (UV-Vis) measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. This technique is most informative for molecules containing chromophores, such as double bonds, aromatic systems, or carbonyl groups.
This compound is a saturated aliphatic amine. It lacks π-electrons or other traditional chromophores. Consequently, it is not expected to exhibit significant absorption in the standard UV-Vis range (200–800 nm). Any electronic transitions would occur at much shorter wavelengths in the far-UV region (<200 nm), corresponding to n → σ* transitions, which are generally not observed with standard laboratory spectrophotometers.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and conformational preferences.
While a specific crystal structure for this compound is not publicly available, analysis of related eight-membered diazacycles provides significant insight into its likely solid-state conformation. nih.gov Eight-membered rings are highly flexible and can adopt several low-energy conformations, including boat-chair (BC), twist-boat-chair (TBC), twist-boat (TB), and chair-chair (CC) forms.
For 1,4-diazocane derivatives, the boat-chair conformation is often the most stable. In the case of the dihydrochloride salt, the specific conformation adopted in the crystal lattice would be one that minimizes both internal ring strain (torsional and transannular strain) and allows for the most effective crystal packing and intermolecular interactions. The protonation of the nitrogen atoms and the presence of chloride counter-ions would significantly influence the conformational preference through strong electrostatic and hydrogen-bonding interactions. nih.gov The final solid-state structure represents a thermodynamic minimum that balances these intramolecular and intermolecular forces. nih.gov
The crystal packing of this compound would be primarily dictated by strong, charge-assisted hydrogen bonds. The protonated nitrogen atoms (one secondary, N4-H, and one tertiary, N1-H, after protonation of the methyl-substituted nitrogen) act as hydrogen bond donors, while the chloride ions (Cl⁻) serve as acceptors.
Conformational Analysis of the Eight-Membered Ring System
The conformational landscape of eight-membered rings, such as the 1,4-diazocane system, is considerably more complex than that of smaller rings like cyclohexane. This complexity arises from a greater number of low-energy conformations and the influence of transannular interactions (non-bonded interactions between atoms across the ring). The construction and analysis of eight-membered nitrogen-containing heterocycles are challenging due to unfavorable entropic and enthalpic effects, yet these structures are compelling for various scientific fields. rsc.org
The 1,4-diazocane ring is a flexible system that can adopt several conformations, with the most stable forms typically being those that minimize steric and torsional strain. Common conformations for such medium-sized rings include the boat-chair, twist-boat, and chair-chair forms. The presence of two nitrogen atoms and a methyl substituent in 1-methyl-1,4-diazocane, along with protonation to form the dihydrochloride salt, introduces additional factors such as electrostatic interactions and the potential for hydrogen bonding, which further influence the conformational equilibrium.
A combination of theoretical and experimental methods is essential to fully characterize the conformational preferences of the 1,4-diazocane ring system. While specific studies on this compound are not extensively detailed in the literature, the approaches used for analogous eight-membered and N-heterocyclic compounds provide a clear framework for its analysis.
Theoretical Approaches:
Computational modeling is a powerful tool for investigating the potential energy surface of flexible molecules. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are used to calculate the geometries and relative energies of various possible conformers. nih.govnih.gov These calculations can predict which conformations are most stable and estimate the energy barriers for interconversion between them. nih.govchemrxiv.org For the related 1,4-diazepine system, systematic ab initio calculations have been performed to investigate the ring inversion process, showing that the diazepine (B8756704) ring typically adopts a boat-like shape. nih.gov
Experimental Approaches:
X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, offering a static snapshot of the lowest-energy conformation under crystallization conditions. weizmann.ac.ilrsc.org For instance, X-ray diffraction studies on related N,N-disubstituted-1,4-diazepane antagonists revealed a twist-boat ring conformation. nih.gov Similarly, a study on hexahydrodibenzo[b,e] nih.govresearchgate.netdiazepin-1-one derivatives also identified a twist-boat conformation for the dihydrodiazepine ring. researchgate.net For the parent compound of a related seven-membered ring, homopiperazine (B121016) (1,4-diazepane), X-ray analysis showed it exists in a pseudo-chair conformation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation of molecules in solution. Both ¹H and ¹³C NMR provide data on the time-averaged structure of the molecule. scielo.br By analyzing chemical shifts, coupling constants, and through-space interactions (via NOE experiments), the predominant conformation in solution can be determined. Variable-temperature NMR studies are particularly insightful, as they can reveal the dynamic equilibrium between different conformers. chemrxiv.orgresearchgate.net At low temperatures, the interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of individual species. researchgate.net
Table 1: Methods for Conformational Analysis of Diazocane Ring Systems
| Method | Type | Information Provided | Limitations |
|---|---|---|---|
| X-ray Crystallography | Experimental | Precise solid-state structure, bond lengths, and angles of a single conformer. nih.gov | Provides no information on dynamic behavior or conformations in solution; crystal packing forces can influence conformation. |
| NMR Spectroscopy | Experimental | Time-averaged conformation in solution; can determine relative populations of conformers and energy barriers through variable-temperature studies. rsc.org | Spectra can be complex and difficult to interpret if multiple conformers are present in a dynamic equilibrium. |
| Computational Modeling | Theoretical | Relative energies of different conformers, transition state structures, and energy barriers for interconversion. mdpi.com | Accuracy is dependent on the level of theory and basis set used; results require experimental validation. |
The 1,4-diazocane ring is not static but undergoes rapid conformational changes at room temperature, primarily through processes known as ring inversion and pseudorotation. Ring inversion is a process where the ring "flips" from one conformation to an inverted form, interconverting the axial and equatorial positions of substituents. The energy required to achieve this is known as the inversion barrier.
The barrier to ring inversion is influenced by several factors, including ring size, the presence of heteroatoms, and steric interactions from substituents. scribd.com Generally, the barrier to ring inversion tends to decrease as the size of the heterocyclic ring increases from very strained small rings. scribd.com
These findings suggest that the inversion barrier for 1-methyl-1,4-diazocane would be of a similar magnitude, allowing for rapid conformational exchange at room temperature. The protonation at the nitrogen atoms in the dihydrochloride salt would likely increase the barrier to some extent due to electrostatic effects and changes in the hybridization and bond angles of the nitrogen centers.
Table 2: Calculated Ring Inversion Barriers for Related Heterocyclic Compounds
| Compound | Ring System | Method | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Diazepam | 1,4-Diazepine | Ab initio Calculation | 17.6 | nih.gov |
| N(1)-Desmethyldiazepam | 1,4-Diazepine | Ab initio Calculation | 10.9 | nih.gov |
| 1,4-Dioxane-d₈ | 1,4-Dioxane (B91453) | NMR Spectroscopy | 9.7 | datapdf.com |
| cis-2,3-Dimethyl-1,4-dioxane | 1,4-Dioxane | NMR Spectroscopy | 9.2 | datapdf.com |
| 1,4-Dithiane | 1,4-Dithiane | Ab initio Calculation | 11.7 (Chair-to-Twist) | nih.gov |
Computational Chemistry and Theoretical Investigations of 1 Methyl 1,4 Diazocane Dihydrochloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide array of molecular properties. nih.gov DFT calculations for 1-Methyl-1,4-diazocane (B13454490) dihydrochloride (B599025) would typically be performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311G++(d,p), to provide a detailed understanding of its electronic landscape. dntb.gov.uaresearchgate.netmdpi.com
Geometry Optimization and Electronic Structure Analysis
Upon achieving an optimized geometry, a variety of electronic properties can be analyzed. The distribution of electron density, for instance, reveals how electrons are shared between atoms, highlighting the polar nature of the N-H and C-N bonds, which is further accentuated by the chloride counter-ions.
Table 1: Representative Theoretical Bond Parameters for a Diazocane Ring System
| Parameter | Typical Value (Å or °) |
|---|---|
| C-N Bond Length | 1.47 |
| C-C Bond Length | 1.54 |
| C-H Bond Length | 1.09 |
| N-C-C Bond Angle | 112 |
| C-N-C Bond Angle | 115 |
Note: These are generalized values for a saturated diazocane ring and would be specifically calculated for the title compound in a dedicated study.
Vibrational Frequency Calculations and Spectral Prediction
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. researchgate.netcapes.gov.brresearchgate.net These calculations are based on the harmonic oscillator approximation and provide a set of vibrational modes, each with a characteristic frequency and intensity. mdpi.com For 1-Methyl-1,4-diazocane dihydrochloride, these predicted spectra can be used to assign experimentally observed spectral bands to specific molecular motions, such as N-H stretches, C-H stretches, and various bending and torsional modes of the diazocane ring. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations.
Table 2: Predicted Vibrational Modes for a Methylated Cyclic Amine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3400 |
| C-H Stretch (Methyl) | 2950-3000 |
| C-H Stretch (Ring) | 2850-2950 |
| CH₂ Scissoring | 1450-1480 |
| C-N Stretch | 1000-1250 |
Note: These are representative frequency ranges. A specific calculation would provide precise values for this compound.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netdtic.milnih.gov The MEP plots the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would show negative potential (typically colored red) around the chloride ions and any lone pairs, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the ammonium (B1175870) groups, highlighting their acidic nature and propensity for interaction with nucleophiles.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.orgpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electronic transitions and chemical reactions.
Table 3: Conceptual FMO Properties
| Property | Significance |
|---|---|
| HOMO Energy | Related to ionization potential and electron-donating ability. |
| LUMO Energy | Related to electron affinity and electron-accepting ability. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT provides a detailed electronic picture, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and dynamic behavior of larger systems or over longer timescales.
Conformational Space Exploration
The eight-membered diazocane ring is flexible and can adopt multiple conformations. nih.govnih.gov Molecular Mechanics, which uses a classical force field to describe the energy of a molecule as a function of its geometry, is an efficient method for exploring this conformational space. unicamp.br By systematically rotating bonds and minimizing the energy of the resulting structures, a variety of low-energy conformers of this compound can be identified. This analysis would reveal the most stable conformations, such as boat-chair or twist-boat forms, and the energy barriers between them.
Ligand Interaction Modeling (General Theoretical Binding)
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. flinders.edu.aunih.govrsc.orgyoutube.com An MD simulation of this compound, solvated in a box of water molecules, can reveal how the molecule interacts with its environment. This is particularly relevant for understanding its behavior in a biological context.
In ligand interaction modeling, MD simulations can be used to study the binding of this compound to a hypothetical receptor. nih.govnih.gov By placing the molecule in the active site of a protein and running an MD simulation, the stability of the complex and the key intermolecular interactions (such as hydrogen bonds and electrostatic interactions) that govern binding can be investigated. This provides a theoretical framework for understanding its potential as a ligand.
Quantum Chemical Analysis of Reactivity and Selectivity
A quantum chemical analysis would be instrumental in predicting the reactivity and selectivity of this compound. Such studies typically employ methods like Density Functional Theory (DFT) to calculate electronic structure properties. These calculations could reveal regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to nucleophilic or electrophilic attack. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the compound's behavior in chemical reactions.
For this compound, theoretical investigations could explore its conformational landscape, identifying the most stable geometries of the eight-membered ring. This is particularly important for cyclic systems, where the conformation can significantly influence reactivity. The presence of the methyl group and the protonation of the nitrogen atoms would be critical factors in these calculations.
Transition State Analysis for Key Reactions
Transition state analysis is a powerful computational tool for elucidating reaction mechanisms and determining reaction rates. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key determinant of its feasibility and speed.
A hypothetical data table for a transition state analysis of a generic reaction involving a 1,4-diazocane derivative might look like this:
| Reaction Coordinate | Activation Energy (kcal/mol) | Transition State Geometry |
| N-alkylation | Data not available | Data not available |
| Deprotonation | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Non-Covalent Interaction Analysis
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. For this compound, an analysis of non-covalent interactions would be essential for understanding its solid-state packing, solvation properties, and potential interactions with biological macromolecules.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of the dihydrochloride salt, the interactions between the protonated amine centers and the chloride anions would be of primary importance. Additionally, intramolecular hydrogen bonding and other steric interactions would influence the preferred conformation of the diazocane ring.
A summary of potential non-covalent interactions could be presented as follows:
| Interaction Type | Interacting Atoms | Significance |
| Hydrogen Bonding | N-H...Cl | Key for crystal lattice stability |
| van der Waals | C-H...H-C | Contributes to conformational stability |
| Electrostatic | N+...Cl- | Dominant intermolecular force |
Note: This table represents potential interactions and is for illustrative purposes, pending actual research data.
Coordination Chemistry and Ligand Applications of 1 Methyl 1,4 Diazocane Dihydrochloride
Synthesis and Characterization of Metal Complexes
There is a lack of published studies detailing the synthesis and characterization of transition metal complexes or main group metal adducts with 1-Methyl-1,4-diazocane (B13454490) as a ligand. General methodologies for the synthesis of metal complexes with amine ligands are well-established, typically involving the reaction of a metal salt with the ligand in a suitable solvent. Characterization would likely involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine the structure, coordination mode, and purity of the resulting complexes. However, no specific examples or characterization data for complexes of 1-Methyl-1,4-diazocane could be located.
Role as a Polydentate Ligand in Catalysis
The potential of 1-Methyl-1,4-diazocane as a polydentate ligand in catalysis remains unexplored in the available literature. There are no specific reports on its application in either homogeneous or heterogeneous catalysis. Research in this area would typically investigate the activity and selectivity of its metal complexes in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.
Structure-Reactivity Relationships in Coordination Complexes
Without synthesized and characterized complexes, it is not possible to discuss the structure-reactivity relationships. This section would have analyzed how the coordination environment, metal center, and the steric and electronic properties of the 1-Methyl-1,4-diazocane ligand influence the reactivity of the resulting complexes.
Application of 1 Methyl 1,4 Diazocane Dihydrochloride As a Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The 1,4-diazocane framework is a key structural unit that can be elaborated into more intricate, often fused, heterocyclic systems. While the synthesis of the eight-membered ring itself can be challenging due to ring strain, modern synthetic methods have provided efficient access. d-nb.infonih.gov Once formed, the diazocane ring, including N-substituted variants like 1-methyl-1,4-diazocane (B13454490), can participate in various cyclization and condensation reactions to build polycyclic structures.
One notable strategy involves the creation of indole-fused spiro-1,4-diazocane scaffolds. researchgate.netdntb.gov.ua This is achieved through a tandem Prins/Friedel-Crafts cyclization sequence. researchgate.net In this approach, an indole-tethered substrate containing the diazocane moiety reacts with an aldehyde, catalyzed by a Lewis acid such as BF₃·OEt₂, to construct a complex tetracyclic system where the diazocane ring is spiro-fused to the indole (B1671886) core. dntb.gov.ua
Furthermore, the 1,4-diazocane ring is a component of larger fused systems with potential biological activity. For instance, derivatives of 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepine (B8756704), which incorporates a fused diazepine ring (a seven-membered analogue), have been synthesized and evaluated as kinase inhibitors. researchgate.net Methodologies developed for these related systems, such as intramolecular amination and ring expansion reactions, provide a roadmap for constructing similarly complex structures built around the 1,4-diazocane core. acs.orgcolab.ws The synthesis of these fused systems often relies on the strategic functionalization of the diazocane nitrogen atoms to direct subsequent ring-forming reactions.
Integration into Macrocyclic Architectures
The bifunctional nature of the 1,4-diazocane unit, possessing two nitrogen atoms, makes it an ideal component for constructing macrocyclic structures. These nitrogen atoms can serve as anchor points for linking to other molecular fragments, leading to the formation of large, ring-based architectures.
A prominent application is in the synthesis of macrocyclic Schiff base complexes. researchgate.netjst.go.jp These are typically formed through a [2+2] condensation reaction between a dialdehyde (B1249045) compound and a diamine, where 1,4-diazocane (or a derivative like 1-methyl-1,4-diazocane) acts as the diamine component. The resulting macrocycle contains the diazocane subunit as an integral part of its backbone and can effectively chelate various transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
The 1,4-diazocane moiety has also been incorporated into hydrogel materials to create adsorbents with high selectivity for metal ions. researchgate.net In one study, a hydrogel was fabricated using maleic acid and ethylene (B1197577) diamine, which polymerized to form poly(1,4-diazocane-5,8-dione) macrocyclic structures as the principal active sites. researchgate.net These macrocyclic cavities within the hydrogel network provided defined zones that limited the capture and chelation of transition metal ions based on ionic size and geometry, demonstrating outstanding specificity for certain ions. researchgate.net This highlights how the structural properties of the diazocane ring can be harnessed to impart specific functions to larger supramolecular systems.
Development of Novel Reagents and Catalysts Utilizing the Diazocane Moiety
The 1,4-diazocane (homopiperazine) scaffold is a foundational component in the design of sophisticated ligands for transition metal catalysis. By functionalizing the nitrogen atoms of the diazocane ring with other coordinating groups, polydentate ligands can be created that stabilize metal centers and facilitate catalytic transformations.
A significant area of research involves the development of homopiperazine-based Salan ligands. nih.govresearchgate.net These tetradentate ligands are prepared by reacting homopiperazine (B121016) with salicylaldehyde (B1680747) derivatives. nih.gov The resulting ligands can then be complexed with Group 4 metals, such as titanium, zirconium, and hafnium, to form well-defined, monomeric metal complexes. nih.govresearchgate.net For example, reacting a homopiperazine Salan ligand with Ti(OⁱPr)₄ yields a 1:1 Ti(IV) complex. nih.gov
These metal-homopiperazine complexes have proven to be effective catalysts, particularly for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide. nih.govresearchgate.net The catalytic activity is influenced by the steric and electronic properties of the substituents on the Salan ligand framework. The complexes are active both in solution and under industrially relevant melt conditions, producing polylactide with controlled molecular weights and narrow polydispersity indices. nih.gov
| Complex | Ortho-Substituent | Polymerization Conditions | Conversion (%) | PDI (Mw/Mn) |
|---|---|---|---|---|
| Ti-Complex 1 | H | Melt, 130°C, 30 min | 99 | 1.11 |
| Ti-Complex 2 | Methyl | Melt, 130°C, 30 min | 99 | 1.07 |
| Ti-Complex 3 | tert-Butyl | Melt, 130°C, 30 min | 99 | 1.10 |
| Ti-Complex 4 | Amyl | Melt, 130°C, 30 min | 99 | 1.12 |
Data adapted from research on monomeric Ti(IV) homopiperazine complexes. nih.gov PDI: Polydispersity Index.
Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies
The synthesis of analogues and derivatives of 1-methyl-1,4-diazocane is crucial for conducting structure-property and structure-activity relationship (SAR) studies. By systematically modifying the structure of the diazocane scaffold, researchers can probe its interaction with biological targets or tune its physicochemical properties. The two nitrogen atoms of the parent 1,4-diazocane ring provide convenient handles for diversification through reactions like N-alkylation and N-acylation. nih.govbeilstein-journals.org
One area of investigation has been the synthesis of N,N'-substituted homopiperazine derivatives to explore their interaction with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.gov A series of analogues were synthesized with different N-substituents, such as 3-aminopropyl and 2-aminoacetyl groups. These compounds were then evaluated for their ability to enhance [³H]MK-801 binding to NMDA receptors, a measure of their polyamine-like activity. The results showed that the nature of the N-substituent significantly impacted both the potency (EC₅₀) and efficacy of the compounds compared to the endogenous polyamine spermine. nih.gov
| Compound | N,N'-Substituent | EC₅₀ (µM) | Efficacy vs. Spermine (%) |
|---|---|---|---|
| Spermine (Control) | - | 5.2 | 100 |
| Analogue 11 | 3-aminopropyl | 24.4 | ~76 |
| Analogue 15 | 2-aminoacetyl | 18.0 | ~60 |
Data adapted from a study on substituted homopiperazine derivatives. nih.gov
Advanced Analytical Methodologies for Research on 1 Methyl 1,4 Diazocane Dihydrochloride
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their isolation. In the case of 1-Methyl-1,4-diazocane (B13454490) dihydrochloride (B599025), an HPLC method would be developed to separate the target compound from any impurities, starting materials, or byproducts from its synthesis.
A typical HPLC analysis would involve a reversed-phase column (e.g., a C18 column) with a polar mobile phase, suitable for the hydrophilic nature of the dihydrochloride salt. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer would be optimized to ensure the compound is in a consistent ionization state, promoting sharp, symmetrical peaks. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not reliant on chromophores.
The purity of a sample of 1-Methyl-1,4-diazocane dihydrochloride would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For preparative HPLC, the conditions would be scaled up to isolate larger quantities of the compound with high purity.
Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | ELSD or CAD |
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds. For this compound, electrospray ionization (ESI) would be the preferred ionization technique due to the pre-charged nature of the molecule. The analysis would be expected to show a prominent ion corresponding to the protonated free base, [C7H16N2 + H]+.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides valuable information about the compound's structure and connectivity. While experimental data is not publicly available, predicted mass spectrometry data suggests the following adducts could be observed.
Table 2: Predicted Mass Spectrometry Data for 1-Methyl-1,4-diazocane
| Adduct | m/z |
| [M+H]+ | 129.13863 |
| [M+Na]+ | 151.12057 |
| [M+NH4]+ | 146.16517 |
| [M+K]+ | 167.09451 |
Note: Data is based on computational predictions for the free base, 1-Methyl-1,4-diazocane.
Thermal Analysis Techniques for Stability and Phase Transitions (e.g., TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and any mass loss associated with volatiles like water or residual solvents. The analysis would be conducted under a controlled atmosphere, typically nitrogen or air. The resulting thermogram would show a stable baseline until the onset of decomposition, indicated by a significant drop in mass.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis of this compound would identify phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram would display endothermic peaks corresponding to melting and exothermic peaks for crystallization. This information is critical for understanding the material's physical properties and stability at different temperatures.
Advanced Microscopy in Materials Science Applications (SEM, TEM, EDX)
When this compound is incorporated into materials, advanced microscopy techniques are essential for characterizing the resulting morphology and composition at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. If this compound were used to create a composite material, SEM would be used to visualize the dispersion and morphology of the compound within the matrix.
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the imaging of the internal structure of a material. TEM could be used to observe the crystal lattice of the compound or its arrangement within a nanostructured material.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. EDX would be employed to map the elemental distribution within a material containing this compound, confirming the presence and location of nitrogen and chlorine atoms associated with the compound.
Crystal Engineering and Supramolecular Chemistry Involving 1 Methyl 1,4 Diazocane Dihydrochloride
Design and Synthesis of Cocrystals and Salts
The design of cocrystals and salts involving protonated diamines like 1-Methyl-1,4-diazocane (B13454490) dihydrochloride (B599025) is rooted in the principles of hydrogen bonding and pKa-based proton transfer. The goal is to pair the dication with suitable counterions or neutral coformers to create crystalline solids with tailored structures and properties. The synthesis of such materials often involves straightforward solution-based crystallization or mechanochemical methods.
Design Principles: The primary design strategy involves pairing the hydrogen-bond-donating N-H groups of the protonated 1-methyl-1,4-diazocane cation with complementary hydrogen-bond acceptors. These acceptors can be anions (like halides or carboxylates) or neutral molecules (like amides or phenols). The predictability of these interactions allows for the rational design of specific supramolecular synthons, which are recurring structural motifs built from intermolecular interactions.
Synthesis Methods: Common synthetic approaches include:
Solution Crystallization: Reacting the parent amine (1-methyl-1,4-diazocane) with an acid (like hydrochloric acid) in a suitable solvent and allowing the resulting salt to crystallize upon slow evaporation or cooling. nih.gov For cocrystal formation, the pre-formed dihydrochloride salt is co-dissolved with a neutral coformer.
Mechanochemical Grinding: Solid-state adducts of related cyclic amines, such as 1,4-diazabicyclo-[2.2.2]-octane (DABCO), have been successfully prepared by grinding or kneading the reactants together, sometimes with a catalytic amount of solvent. researchgate.net This method is efficient and environmentally friendly.
An example of salt synthesis with a related diamine involves reacting 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane with an acid in a 1:2 ratio in methanol, followed by stirring and solvent evaporation to yield the final product. nih.gov
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions
The solid-state structure of 1-Methyl-1,4-diazocane dihydrochloride and its derivatives is dominated by a network of hydrogen bonds and other non-covalent interactions. X-ray diffraction is the definitive technique for elucidating these interactions, revealing how the molecules pack in the crystal lattice.
In the crystal structure of the closely related compound 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate, the dicationic organic component and the inorganic anion are linked through a variety of hydrogen bonds. researchgate.net The protonated nitrogen atoms of the ring (N-H) act as donors, forming strong N-H···Cl and N-H···O hydrogen bonds with the chloride anions and water molecules, respectively. researchgate.net These interactions are crucial in stabilizing the crystal structure, often leading to the formation of extended layers or three-dimensional frameworks. researchgate.net
The key interactions observed in analogous systems include:
N-H···Cl Bonds: These are typically the most prominent interactions in dihydrochloride salts, linking the organic cations to the chloride anions.
N-H···O Bonds: If water molecules are present in the crystal lattice, they can act as hydrogen bond acceptors. researchgate.net
O-H···Cl Bonds: Co-crystallized water can also act as a hydrogen bond donor, bridging between chloride ions or other acceptors. researchgate.net
Below is a table showing representative hydrogen bond parameters from the crystal structure of an analogous 1-methylpiperazine-1,4-diium salt, illustrating the typical geometry of such interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···Cl | 0.89 | 2.35 | 3.17 | 154 |
| N-H···O | 0.89 | 2.01 | 2.89 | 171 |
| O-H···Cl | 0.96 | 2.26 | 3.20 | 167 |
| Data derived from a representative structure of a related compound. researchgate.net |
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not prominent, the phenomenon is widely studied in organic salts.
The investigation of polymorphism typically involves a combination of techniques:
Thermal Analysis (DSC): Differential Scanning Calorimetry can identify different polymorphs by their unique melting points and transition temperatures. For example, studies on other complex organic molecules have shown irreversible solid-phase transitions from one polymorph to another upon heating. researchgate.net
X-ray Powder Diffraction (XRPD): Each crystalline form produces a unique diffraction pattern, making XRPD a primary tool for identifying and distinguishing between polymorphs.
Spectroscopy (FT-IR): Fourier-transform infrared spectroscopy can detect differences in the vibrational modes of molecules that arise from different hydrogen bonding environments in various polymorphs.
In studies of related compounds, researchers have identified numerous polymorphic modifications, designating them as Form A, Form F, etc., each with a distinct melting point and stability profile. researchgate.net Amorphous states, where there is no long-range crystalline order, can also be prepared, often by rapid cooling of the melt. researchgate.net
Applications in Supramolecular Assembly and Material Design
The dicationic nature and hydrogen-bonding capabilities of this compound make it a candidate for use as a building block in supramolecular assembly and the design of functional materials. nih.gov The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures through non-covalent interactions, are central to this application. beilstein-journals.orgnih.gov
Potential applications include:
Formation of Hydrogen-Bonded Organic Frameworks (HOFs): The directional N-H···Cl hydrogen bonds can be used to guide the assembly of the dications and anions into extended one-, two-, or three-dimensional networks. scispace.com The structure and dimensionality of these networks can be influenced by the choice of anions or the inclusion of other molecular components. scispace.com
Development of Bioactive Materials: The diazocine scaffold is recognized as a useful tool in the design of bioactive molecules. nih.gov By incorporating 1-Methyl-1,4-diazocane into larger supramolecular systems, it may be possible to develop materials with specific biological functions.
The overarching goal is to use the chemical "information" encoded within the molecule—its shape, size, and hydrogen-bonding sites—to construct larger, more complex chemical architectures with emergent properties. nih.gov
Future Directions and Emerging Research Avenues for 1 Methyl 1,4 Diazocane Dihydrochloride
Development of Novel Synthetic Strategies
While classical methods for synthesizing diazepane and diazocane rings exist, emerging research focuses on developing more efficient, versatile, and scalable strategies. Future efforts for synthesizing 1-Methyl-1,4-diazocane (B13454490) and its derivatives are likely to concentrate on ring expansion and cycloaddition reactions, which offer access to complex molecular architectures under mild conditions. acs.orgacs.org
One promising approach is the Lewis acid-catalyzed ring expansion of smaller, readily available heterocyclic precursors like imidazolidines. acs.orgacs.org For instance, reactions involving imidazolidines as 1,5-dipole synthons with partners such as cyclobutenones or diarylcyclopropenones have successfully yielded seven- and eight-membered 1,4-diazaheterocycles. acs.orgacs.org Adapting these methodologies could provide a direct and modular route to the 1,4-diazocane core.
Another key area is the advancement of reductive cyclization techniques. The reductive ring closure of dinitro compounds has been a foundational method for creating related diazocine structures. nih.gov Innovations in this area, such as using solvent-free reactions in a ball mill or optimizing reducing agents like lead powder, could be adapted for the synthesis of saturated diazocanes, potentially improving yields and reducing environmental impact. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies for 1,4-Diazocane Scaffolds
| Synthetic Strategy | Precursors | Key Features | Potential Advantages for 1-Methyl-1,4-diazocane | Relevant Findings |
| [5+3] Cycloaddition | Imidazolidines, Diarylcyclopropenones | Employs a 1,5-dipolar synthon; Catalyzed by transition metals (e.g., Copper). | High efficiency and access to diverse derivatives under mild conditions. | Provides access to eight-membered 1,4-diazocine-5-ones, which can be further reduced. acs.orgacs.org |
| Ring Expansion | Imidazolidines, Cyclobutenones | Lewis acid-catalyzed (e.g., Zn(OTf)₂); Expands a five-membered ring to a larger heterocycle. | Utilizes readily available starting materials for straightforward construction of the core structure. | Established for synthesizing related homopiperazin-5-ones and 1,4-diazocin-5-ones. acs.orgacs.org |
| Reductive Azo Cyclization | 2,2′-dinitrodibenzyl derivatives | Involves reduction of nitro groups followed by intramolecular coupling. | A well-studied pathway for related compounds that could be adapted for saturated analogues. | Yields for related diazocines have been improved by over-reduction to hydrazine (B178648) and re-oxidation. nih.govresearchgate.net |
| Baeyer–Mills Reaction | Unsymmetrically substituted nitro and amino precursors | Involves condensation of a nitroso compound with an amine. | Offers a route to unsymmetrically functionalized diazocane rings, allowing for precise derivative synthesis. | Successfully used for the synthesis of mono-functionalized S-diazocines. beilstein-journals.org |
Exploration of New Catalytic Functions
The 1,4-diazocane structure, with its two nitrogen atoms, is an excellent candidate for use as a bidentate ligand in transition metal catalysis. The methyl group on one nitrogen atom creates an asymmetric environment, which could be exploited for enantioselective catalysis. Future research could explore the synthesis of chiral 1-Methyl-1,4-diazocane complexes with metals like palladium, rhodium, or copper for applications in asymmetric hydrogenation, C-C bond formation, and other important organic transformations.
The conformational flexibility of the eight-membered ring, combined with the steric influence of the N-methyl group, could modulate the catalytic activity and selectivity of a coordinated metal center. This is analogous to how metalloporphyrins, which feature a macrocyclic ligand, are used to catalyze a variety of reactions involving diazo compounds, such as cyclopropanations. mdpi.com Developing 1-Methyl-1,4-diazocane-metal complexes could open new avenues in catalysis, providing alternatives to existing ligand systems.
Furthermore, the basic nature of the nitrogen atoms suggests potential applications in organocatalysis, particularly in reactions requiring proton transfer or hydrogen bonding to activate substrates.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. nih.gov Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the properties and reactivity of 1-Methyl-1,4-diazocane dihydrochloride (B599025).
Future computational studies could focus on several key areas:
Conformational Analysis: The eight-membered diazocane ring can adopt multiple conformations (e.g., boat-chair, twist-boat). Theoretical modeling can determine the relative energies of these conformers and the barriers to their interconversion, which is crucial for understanding its coordination chemistry and catalytic potential.
Reaction Mechanism Elucidation: For novel synthetic routes or catalytic cycles involving 1-Methyl-1,4-diazocane, computational analysis can map out detailed reaction profiles, identify transition states, and calculate activation energies. nih.gov This predictive capability can guide experimental design and optimization. nih.govrsc.org
Predicting Spectroscopic Properties: DFT and other methods can accurately predict NMR, IR, and other spectroscopic data, aiding in the characterization of new derivatives and intermediates.
Ligand-Metal Interactions: Modeling can be used to study the electronic and steric properties of 1-Methyl-1,4-diazocane as a ligand, predicting bond strengths, geometries, and the electronic environment of the metal center in potential catalytic complexes.
By providing a molecular-level understanding, these computational approaches will accelerate the discovery of new applications and the design of superior chemical systems based on this scaffold. nih.govrsc.org
Integration into New Material Science Applications
While bridged azobenzenes known as diazocines have been investigated for their photoswitchable properties in responsive materials, the saturated 1,4-diazocane scaffold offers different, yet equally interesting, possibilities. nih.govresearchgate.net Its non-aromatic, flexible structure makes it a candidate for integration into polymers and frameworks where specific conformational properties are desired.
One emerging avenue is the use of diazocane derivatives as building blocks for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The diamine structure allows it to act as a linker, connecting metal nodes or organic subunits to form porous, crystalline materials. The conformational flexibility of the eight-membered ring could lead to frameworks with dynamic properties, such as guest-responsive structural changes.
Another area of exploration is in polymer science. 1-Methyl-1,4-diazocane can be functionalized to create diamine or diol monomers for polycondensation reactions, leading to novel polyamides or polyesters. The inclusion of the non-planar, flexible diazocane ring into a polymer backbone would significantly impact its physical properties, such as its glass transition temperature, crystallinity, and solubility, compared to polymers made from linear or rigid aromatic monomers. The development of functionalized diazocines for polymer synthesis highlights the potential for similar applications with diazocane structures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
